BenchChemオンラインストアへようこそ!

Anti-PIKFyve

PIKFYVE Kinase Assay Enzymatic Potency

Selecting the correct anti-PIKFyve inhibitor is critical for experimental reproducibility. This curated panel spans three orders of magnitude in potency, from the 0.6 nM 'compound 40' (PIKfyve-IN-4) for in vivo target engagement to SGC-PIKFYVE-1 with an exceptional S10(1 µM)=0.02 kinome selectivity score, ensuring phenotypes are unambiguously PIKfyve-driven. For c-Rel-IL-12/23 pathway interrogation, AS2795440 provides a 16.5-fold improvement in IL-12p40 cellular potency (IC50 2 nM) over YM201636. To differentiate PIKfyve from PIP4K2C roles, WX8 offers a 378-fold selectivity window. Standardize your research with the right inhibitor—bulk pricing and global shipping available.

Molecular Formula
Molecular Weight
Cat. No. B1150209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-PIKFyve
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-PIKFyve Compound Class: Potency, Selectivity, and Procurement Considerations for PIKFYVE Kinase Inhibitors


The term 'Anti-PIKFyve' refers to a class of small-molecule inhibitors targeting the phosphoinositide kinase PIKFYVE (phosphatidylinositol-3-phosphate 5-kinase), a critical enzyme in the PI3K/Akt/mTOR signaling pathway . These compounds act as ATP-competitive inhibitors of PIKFYVE, disrupting the conversion of PtdIns3P to PtdIns(3,5)P2 and thereby impacting endosomal trafficking, autophagy, and cytokine production . They are primarily utilized as chemical probes in academic research and as lead compounds in drug discovery for indications including cancer, inflammation, viral infections, and neurodegeneration [1]. The class exhibits a wide range of biochemical potencies and selectivity profiles, making the selection of a specific inhibitor a critical decision for experimental outcomes and procurement strategy.

Procurement Risk: Why a 'Generic' PIKFYVE Inhibitor Cannot Be Substituted for Anti-PIKFyve Compounds


Substituting one PIKFYVE inhibitor for another based solely on target class or 'PIKFYVE inhibitor' designation introduces significant scientific risk due to vast differences in potency, selectivity, and off-target profiles. Biochemical IC50 values for PIKFYVE inhibitors span three orders of magnitude, from low nanomolar (e.g., 1 nM for advanced leads [1]) to sub-micromolar (e.g., 550 nM [2]), directly impacting the concentration required for target engagement. Equally critical is kinase selectivity, where compounds like YM201636 show activity against p110α (IC50 = 3.3 µM) , while others like WX8 have a 378-fold lower affinity for the related kinase PIP4K2C (Kd = 340 nM vs. 0.9 nM for PIKFYVE) [3]. More advanced probes, such as SGC-PIKFYVE-1, demonstrate minimal off-target binding in a 403-kinase panel (S10(1 µM) = 0.02) [4]. These divergent profiles directly translate to different cellular phenotypes and in vivo outcomes. A failure to account for these quantitative differences can lead to irreproducible results, incorrect mechanistic conclusions, and wasted research resources.

Anti-PIKFyve Quantitative Evidence Guide: Direct Comparator Data for Procurement and Experimental Design


Comparative Biochemical Potency: APY0201 vs. YM201636 in Enzymatic Assays

APY0201 demonstrates a 6.3-fold greater potency against PIKFYVE compared to the widely used research tool YM201636. This difference in IC50 translates to achieving equivalent target engagement at significantly lower compound concentrations, a crucial factor for minimizing off-target effects and cellular toxicity . The quantitative difference is established under similar biochemical conditions measuring PIKFYVE kinase activity .

PIKFYVE Kinase Assay Enzymatic Potency

Functional Potency in Cellular Contexts: AS2795440 vs. YM201636 in Cytokine Inhibition

AS2795440 exhibits a 16.5-fold higher potency in inhibiting IL-12p40 production compared to the baseline inhibitor YM201636. This functional cellular readout is a key indicator of target engagement and downstream pathway modulation relevant to inflammatory disease models . YM201636's reported IC50 for this function is significantly higher, demonstrating the superior cellular activity of AS2795440 .

Immunology Cytokine Inhibition Cellular Potency

Off-Target Kinase Selectivity: SGC-PIKFYVE-1 vs. PIK001 in Broad Kinase Profiling

SGC-PIKFYVE-1 demonstrates superior kinome-wide selectivity compared to the research compound PIK001. In a 403-kinase panel at 1 µM, SGC-PIKFYVE-1 showed minimal off-target binding, with an S10(1 µM) score of 0.02, indicating only 2% of kinases were inhibited by >90% [1]. In contrast, a similar profiling of PIK001 at 1 µM against a 377-kinase panel revealed that 11% of kinases (42 kinases) showed >10% inhibition, with four kinases inhibited by >20% . This represents a >5-fold lower incidence of off-target interactions for SGC-PIKFYVE-1.

Chemical Probe Kinase Selectivity KINOMEscan

Dual Kinase Inhibition Profile: WX8 vs. RMC-113 in PIP4K2C Cross-Reactivity

WX8 exhibits a 378-fold selectivity for PIKFYVE over PIP4K2C, while the isothiazolo[4,3-b]pyridine series (exemplified by RMC-113 and its analogues) demonstrates a much narrower 2- to 5-fold selectivity window [1][2]. For applications where PIP4K2C inhibition is undesirable, WX8 provides a much cleaner pharmacological tool.

Dual Inhibitor PIP4K2C Chemical Biology

Oral Bioavailability and In Vivo Utility: Second-Generation Probes vs. Apilimod

Second-generation probes like compound 40 (from the SGC-PIKFYVE-1 optimization campaign) exhibit superior in vivo pharmacokinetic properties compared to the clinical compound apilimod. Apilimod is known to have unexpectedly low plasma levels and has shown a lack of efficacy in several clinical trials [1]. In contrast, optimized leads like compound 40 are orally bioavailable, well-tolerated systemically, and possess a long half-life, making them suitable for sustained in vivo target engagement studies [1].

In Vivo Pharmacology PK/PD Oral Bioavailability

Anti-PIKFyve Compound Selection Guide: Optimized Application Scenarios Based on Quantitative Evidence


High-Confidence Target Validation in Complex Cellular Systems

For researchers requiring unambiguous interpretation of PIKFYVE's role in a cellular pathway, SGC-PIKFYVE-1 is the preferred tool. Its exceptional kinome-wide selectivity, with an S10(1 µM) score of 0.02 against a 403-kinase panel, minimizes the risk of confounding off-target effects [1]. This is in stark contrast to less selective inhibitors like PIK001, which shows >20% inhibition of four kinases at the same concentration . The high selectivity of SGC-PIKFYVE-1 ensures that observed phenotypes can be confidently attributed to PIKFYVE inhibition, making it ideal for target validation studies.

In Vivo Studies Requiring Sustained Oral Dosing

When in vivo target engagement and chronic dosing are required, a second-generation probe such as 'compound 40' should be prioritized. Unlike the clinically tested apilimod, which suffers from low plasma levels and limited efficacy [2], compound 40 and its analogs are orally bioavailable and demonstrate a long half-life and systemic tolerability in animal models [2]. These properties are essential for achieving and maintaining therapeutically relevant concentrations over time, enabling robust in vivo pharmacodynamic studies.

In Vitro Inflammatory Cytokine Pathway Dissection

For experiments focused on the PIKFYVE-c-Rel-IL-12/23 axis, AS2795440 offers a significant advantage due to its superior cellular potency. It inhibits IL-12p40 production with an IC50 of 2 nM, a 16.5-fold improvement over the commonly used tool YM201636 (IC50 = 33 nM) . This heightened potency allows for robust pathway modulation at lower, less potentially cytotoxic concentrations, thereby yielding cleaner data in assays with primary immune cells or macrophage cell lines.

Profiling PIP4K2C-Dependent vs. Independent PIKFYVE Functions

To differentiate the biological roles of PIKFYVE from those of the related lipid kinase PIP4K2C, WX8 is a superior tool. It exhibits a striking 378-fold selectivity for PIKFYVE (Kd = 0.9 nM) over PIP4K2C (Kd = 340 nM) [3]. This is a crucial advantage over dual inhibitors like those in the RMC-113 series, which have only a 2- to 5-fold selectivity window [4]. Using WX8 allows for the specific interrogation of PIKFYVE functions with minimal contribution from PIP4K2C inhibition, providing a clearer understanding of the individual kinase's biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-PIKFyve

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.